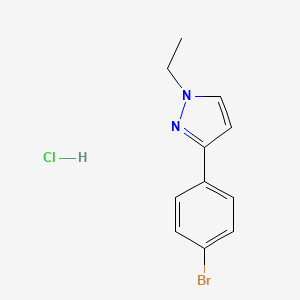
(1-Propylcyclobutyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Propylcyclobutyl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H18ClN . It is a solid substance and its CAS number is 1384745-74-7 .
Molecular Structure Analysis
The molecular structure of “(1-Propylcyclobutyl)methanamine hydrochloride” can be represented by the InChI code: 1S/C8H17N.ClH/c1-2-4-8(7-9)5-3-6-8;/h2-7,9H2,1H3;1H . The molecular weight of this compound is 163.69 g/mol .Physical And Chemical Properties Analysis
“(1-Propylcyclobutyl)methanamine hydrochloride” is a solid substance . It has a molecular weight of 163.69 g/mol . The compound’s InChI code is 1S/C8H17N.ClH/c1-2-4-8(7-9)5-3-6-8;/h2-7,9H2,1H3;1H .Applications De Recherche Scientifique
Educational Purposes
In educational settings, this compound is used to demonstrate various chemical reactions and principles to students. It serves as a practical example in teaching organic chemistry and related subjects.
Each application leverages the unique chemical structure and properties of (1-Propylcyclobutyl)methanamine hydrochloride , making it a versatile tool in scientific research. Its use spans multiple disciplines, reflecting the interconnected nature of modern scientific inquiry .
Safety and Hazards
“(1-Propylcyclobutyl)methanamine hydrochloride” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Mécanisme D'action
Target of Action:
The primary target of “(1-Propylcyclobutyl)methanamine hydrochloride” (also known as methenamine) is the urinary tract. It is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .
Mode of Action:
- Formaldehyde is considered highly bactericidal, effectively targeting and killing bacteria in the urinary tract .
Biochemical Pathways:
The key pathway involves the conversion of methenamine to formaldehyde. This occurs when the urine pH is sufficiently acidic. Formaldehyde disrupts bacterial cell membranes and inhibits bacterial growth .
Pharmacokinetics:
- Impact on Bioavailability : The acidic pH of urine is crucial for methenamine’s effectiveness. Alkaline urine reduces its conversion to formaldehyde, limiting its antibacterial action .
Result of Action:
- Cellular Effects : Bacterial cells are unable to maintain their integrity, resulting in cell lysis and elimination .
Action Environment:
Propriétés
IUPAC Name |
(1-propylcyclobutyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-4-8(7-9)5-3-6-8;/h2-7,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIVQFLTZPYFMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Propylcyclobutyl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

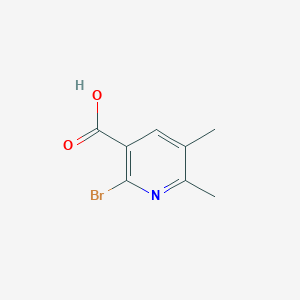
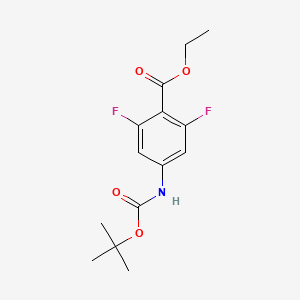
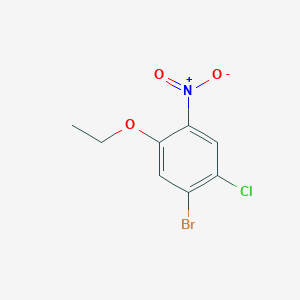
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)
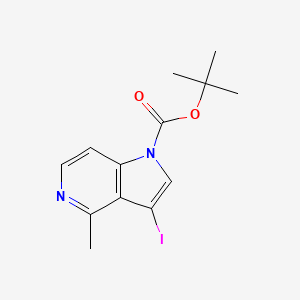
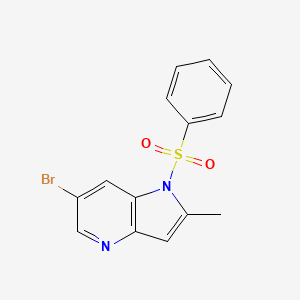
![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378063.png)
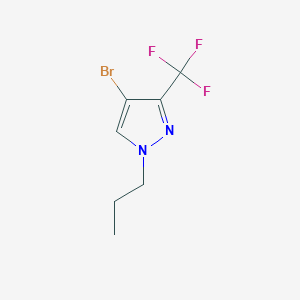
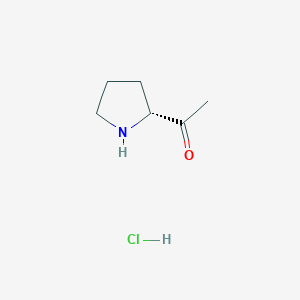
![8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1378069.png)

